molecular formula C14H16N2O2 B8707036 Ethyl 4-(1,8-naphthyridin-2-yl)butanoate

Ethyl 4-(1,8-naphthyridin-2-yl)butanoate

Cat. No.: B8707036
M. Wt: 244.29 g/mol
InChI Key: LBKRGPWRBHUMBR-UHFFFAOYSA-N
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Description

Ethyl 4-(1,8-naphthyridin-2-yl)butanoate is an ester derivative featuring a 1,8-naphthyridine core, a bicyclic aromatic heterocycle containing two nitrogen atoms. This compound is of interest in medicinal chemistry due to the naphthyridine scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents. The ethyl butanoate side chain enhances solubility and modulates pharmacokinetic properties.

Comparison with Similar Compounds

The following analysis compares Ethyl 4-(1,8-naphthyridin-2-yl)butanoate with three structurally or functionally related compounds, drawing on experimental data and synthesis methodologies from the provided evidence.

Structural and Molecular Comparisons

Table 1: Key Molecular and Structural Features

Compound Name Molecular Formula Molecular Weight Structural Features Safety Profile
This compound (Target) C₁₄H₁₆N₂O₂ 244.29* Fully unsaturated 1,8-naphthyridine ring; linear ethyl butanoate chain Unknown
Ethyl-4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoate C₁₄H₂₀N₂O₂ 248.33 Partially hydrogenated naphthyridine ring; increased flexibility No known hazards
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate C₂₂H₂₈N₃O₃ 382.48 Benzoimidazole core with benzyl and hydroxyethyl substituents; complex side chain Not reported

*Calculated based on molecular formula.

Key Observations :

  • The benzoimidazole derivative exhibits a bulkier structure due to substituents, contributing to its higher molecular weight (382.48 vs. 244.29).

Physical Properties and Stability

  • Volatility: Simpler esters (e.g., ethyl hexanoate in ) exhibit higher volatility due to smaller molecular size and lack of aromatic systems. The target compound’s bulky naphthyridine group likely reduces volatility compared to linear esters.
  • Solubility : The tetrahydro derivative’s hydrogenated ring may improve solubility in polar solvents compared to the fully aromatic target compound.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 4-(1,8-naphthyridin-2-yl)butanoate

InChI

InChI=1S/C14H16N2O2/c1-2-18-13(17)7-3-6-12-9-8-11-5-4-10-15-14(11)16-12/h4-5,8-10H,2-3,6-7H2,1H3

InChI Key

LBKRGPWRBHUMBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(C=CC=N2)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution consisting of 2-aminonicotinaldehyde (0.7 g; 5.8 mmol), ethyl 5-oxohexanoate (1.83 g; 11.6 mmol; 1.85 ml), L-proline (0.166 g; 1.45 mmol) and 50 ml of EtOH is heated at 90° C., with stirring, for 6 hours. The reaction mixture is then concentrated and the residue is purified by chromatography on silica gel (eluant: EtOAc) to yield the title product in the form of a beige solid.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two
Quantity
0.166 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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